molecular formula C12H23N B8624744 N,N,3,7-tetramethylocta-2,6-dien-1-amine CAS No. 53652-01-0

N,N,3,7-tetramethylocta-2,6-dien-1-amine

Cat. No.: B8624744
CAS No.: 53652-01-0
M. Wt: 181.32 g/mol
InChI Key: ODZVUHGEGIBWOY-UHFFFAOYSA-N
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Description

N,N,3,7-Tetramethylocta-2,6-dien-1-amine is a tertiary amine characterized by an octa-2,6-dien-1-amine backbone with methyl substitutions at the nitrogen (N,N-dimethyl) and carbons 3 and 7. This structure confers unique physicochemical properties, including increased lipophilicity compared to primary or secondary amines.

Properties

CAS No.

53652-01-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N,3,7-tetramethylocta-2,6-dien-1-amine

InChI

InChI=1S/C12H23N/c1-11(2)7-6-8-12(3)9-10-13(4)5/h7,9H,6,8,10H2,1-5H3

InChI Key

ODZVUHGEGIBWOY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCN(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Geranylamine [(E)-3,7-Dimethylocta-2,6-dien-1-amine]

Structure : Geranylamine (CAS 6246-48-6) shares the octa-2,6-dien-1-amine backbone but lacks N-methyl groups, featuring a primary amine (-NH₂) at position 1 and methyl groups at carbons 3 and 7 .
Properties :

  • Molecular Weight : 153.27 g/mol vs. ~181 g/mol (estimated for N,N,3,7-tetramethyl variant).
  • Solubility : Geranylamine’s primary amine allows hydrogen bonding, enhancing water solubility compared to the tertiary amine structure of the target compound .
  • Applications : Used in ELISA sensitivity enhancement via surface modifications on polypropylene supports .

(E)-N,N-Diethyl-3,7-Dimethylocta-2,6-dien-1-amine

Structure : This compound (CAS 814-576-3) replaces N-methyl groups with larger diethyl substituents while retaining methyl groups at positions 3 and 7 .
Properties :

  • Steric Effects : Bulkier diethyl groups reduce nucleophilic reactivity compared to N,N-dimethyl derivatives.

N,N,3,7-Tetramethylocta-2,6-dienamide

Structure : The amide derivative of the target compound, where the amine is replaced with a dimethylamide group .
Properties :

  • Basicity : Lower than the amine due to delocalization of the amide’s lone pair.
  • Applications : Utilized in flavor compositions to enhance sweet, salty, and umami tastes at concentrations of 1–10 ppm .

(E)-3,7-Dimethylocta-2,6-dien-1-amine Hydrochloride

Structure : The hydrochloride salt of geranylamine (CAS 61210-82-0) .
Properties :

  • Solubility : Enhanced water solubility due to ionic character, facilitating use in aqueous formulations.
  • Stability : Salt form improves shelf life compared to the free amine.

Comparative Data Table

Property N,N,3,7-Tetramethylocta-2,6-dien-1-amine Geranylamine (E)-N,N-Diethyl-3,7-Dimethylocta-2,6-dien-1-amine N,N,3,7-Tetramethylocta-2,6-dienamide
Molecular Formula C₁₂H₂₃N C₁₀H₁₉N C₁₄H₂₇N C₁₂H₂₁NO
Molecular Weight (g/mol) ~181 153.27 209.38 ~195
Amine Type Tertiary Primary Tertiary Amide
Key Applications Flavor precursor, surface chemistry ELISA Synthetic intermediate Flavor enhancement
Solubility in Water Low Moderate Low Moderate

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